molecular formula C25H21ClF3N3O4S2 B299304 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide

Numéro de catalogue B299304
Poids moléculaire: 584 g/mol
Clé InChI: VFRNVDZUZJCRQQ-VVEOGCPPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. It has been widely used in scientific research to study the role of CFTR in various physiological and pathological processes.

Mécanisme D'action

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide inhibits CFTR-mediated chloride transport by binding to the cytoplasmic side of the CFTR channel. It has been shown to block the ATP-binding site of CFTR, preventing the channel from opening and allowing chloride ions to pass through. N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has also been shown to reduce the stability of the CFTR protein, leading to its degradation by the proteasome.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce CFTR-mediated chloride transport in airway epithelial cells, leading to a decrease in mucus production and improved lung function in animal models of cystic fibrosis. N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has also been shown to reduce intestinal fluid secretion in animal models of secretory diarrhea. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has been shown to reduce cyst growth in animal models of polycystic kidney disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively characterized in various cell types and animal models, making it a well-established tool for studying the role of CFTR in various physiological and pathological processes.
However, there are also limitations to using N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide in lab experiments. It has been shown to have off-target effects on other ion channels, such as the calcium-activated chloride channel (CaCC). In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has been shown to reduce the stability of the CFTR protein, leading to its degradation by the proteasome. This can make it difficult to study the long-term effects of CFTR inhibition in cell culture or animal models.

Orientations Futures

There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide. One area of research is to develop more potent and selective inhibitors of CFTR that do not have off-target effects on other ion channels. Another area of research is to develop inhibitors of CFTR that target specific disease-causing mutations in the CFTR gene. Finally, there is a need for more studies to investigate the long-term effects of CFTR inhibition in cell culture and animal models, as well as in human clinical trials.

Méthodes De Synthèse

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves several steps, including the condensation of 4-chloro-3-(trifluoromethyl)aniline with ethyl 2-oxo-2-(2-hydrazinyl)acetate, followed by the reaction with 4-(3-thietanyloxy)benzaldehyde and benzenesulfonyl chloride. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has been widely used in scientific research to study the role of CFTR in various physiological and pathological processes. It has been shown to inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has also been used to study the role of CFTR in diseases such as cystic fibrosis, secretory diarrhea, and polycystic kidney disease.

Propriétés

Nom du produit

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide

Formule moléculaire

C25H21ClF3N3O4S2

Poids moléculaire

584 g/mol

Nom IUPAC

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H21ClF3N3O4S2/c26-23-11-8-18(12-22(23)25(27,28)29)32(38(34,35)21-4-2-1-3-5-21)14-24(33)31-30-13-17-6-9-19(10-7-17)36-20-15-37-16-20/h1-13,20H,14-16H2,(H,31,33)/b30-13+

Clé InChI

VFRNVDZUZJCRQQ-VVEOGCPPSA-N

SMILES isomérique

C1C(CS1)OC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

SMILES

C1C(CS1)OC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

SMILES canonique

C1C(CS1)OC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.